![molecular formula C15H21NO4S B4198041 3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4198041.png)
3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Overview
Description
3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound is a derivative of propanamide and is commonly referred to as Boc-L-phenylalanine benzyl sulfone. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide involves the inhibition of various enzymes and proteins. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity and ultimately leads to the disruption of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the activity of various enzymes and proteins, including proteases, kinases, and phosphatases. This inhibition has been linked to the disruption of various biological processes, including cell proliferation, apoptosis, and signal transduction. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide in lab experiments include its ability to irreversibly inhibit the activity of enzymes and proteins, its potential applications in peptide synthesis, and its anti-inflammatory and anti-tumor properties. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of 3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in drug discovery and development. Additionally, the compound's anti-inflammatory and anti-tumor properties could be further explored for potential therapeutic applications. Finally, the compound's potential toxicity and environmental impact could be studied to ensure safe handling and disposal practices.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. The compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-tumor properties and has potential applications in drug discovery and development. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for the study of this compound, including the development of new synthesis methods, the study of its potential therapeutic applications, and the study of its potential toxicity and environmental impact.
Scientific Research Applications
3-(benzylsulfonyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been widely used in scientific research due to its potential applications in various biological studies. The compound has been used as a building block for the synthesis of various peptides and proteins. It has also been used as a protecting group for amino acids in peptide synthesis. Additionally, the compound has been used as a tool for studying the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(16-11-14-7-4-9-20-14)8-10-21(18,19)12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPXWPYNAJBJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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